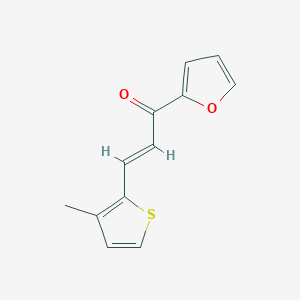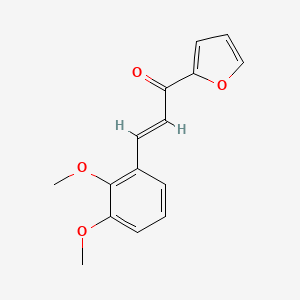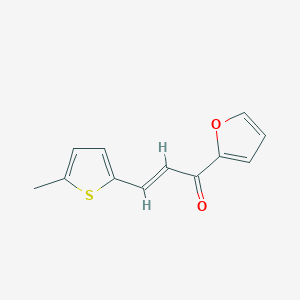
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 3-bromo-3-methyl-2-phenylprop-2-en-1-one, is an organic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a boiling point of 162-163°C and a melting point of -20°C. It is a useful intermediate for the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential in scientific research. It has been used as a starting material for the synthesis of other compounds, such as 3-methyl-2-phenyl-2-propen-1-one, which has been studied for its anti-inflammatory and anti-bacterial properties. Additionally, it has been used in the synthesis of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-onethyl-2-phenylprop-1-ene, which has been studied for its potential as an anti-cancer drug.
Mechanism of Action
The mechanism of action for (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it is believed to act as a modulator of the transcription factor NF-κB, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one have been studied in various animal models. Studies have shown that it can reduce inflammation and pain in the joints of rats, and that it can reduce the production of pro-inflammatory cytokines in mice. Additionally, it has been shown to reduce the levels of inflammatory mediators in the lungs of mice, and to reduce the severity of allergic reactions in mice.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one in laboratory experiments include its low cost, its relatively low toxicity, and its solubility in organic solvents. Additionally, it has been shown to be stable under various conditions, making it suitable for long-term storage. However, it is important to note that it is a flammable liquid, and that it should be handled with care.
Future Directions
The potential future directions for (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one include further studies into its anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, it could be studied for its potential as an inhibitor of other enzymes and transcription factors involved in the regulation of immune responses. Furthermore, it could be used as an intermediate for the synthesis of other compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be achieved through a two-step process. The first step involves the reaction of 3-bromophenylmagnesium bromide with 3-methylphenyl bromide in the presence of anhydrous aluminum chloride. The second step involves the reaction of the intermediate with ethylmagnesium bromide in the presence of anhydrous aluminum chloride. The reaction yields a colorless liquid that can be purified using recrystallization or distillation.
properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUTZUSWLADAOK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

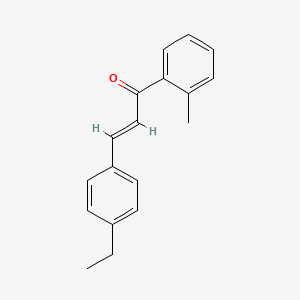
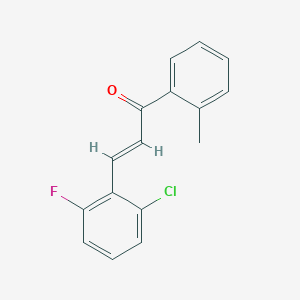
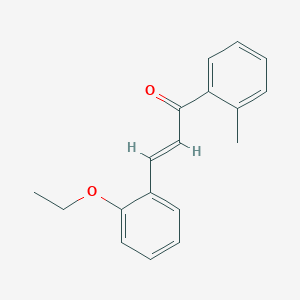
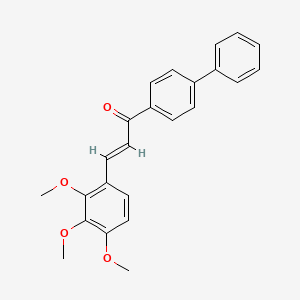
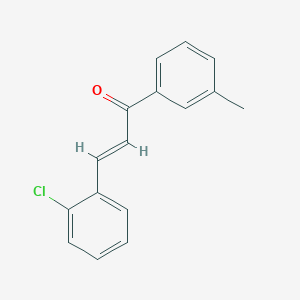
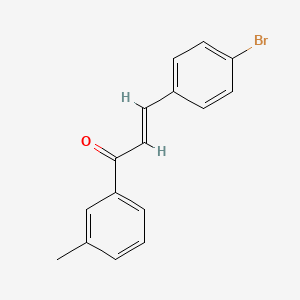


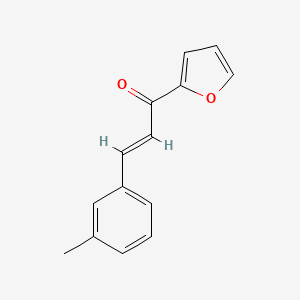

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
